Piperazine, 1,4-dibutyryl-

Pharmaceutical impurity reference standard Flunarizine Bucinnazine

Piperazine, 1,4-dibutyryl- (CAS 17730-78-8) is a symmetrical 1,4-disubstituted piperazine featuring two butyryl (butanoyl) side chains. With molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g·mol⁻¹, it belongs to the 1,4-diacylpiperazine class.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 17730-78-8
Cat. No. B099934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1,4-dibutyryl-
CAS17730-78-8
Synonyms1,4-Dibutyrylpiperazine
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CCN(CC1)C(=O)CCC
InChIInChI=1S/C12H22N2O2/c1-3-5-11(15)13-7-9-14(10-8-13)12(16)6-4-2/h3-10H2,1-2H3
InChIKeyXPPVSJUVIPOXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine, 1,4-Dibutyryl- (CAS 17730-78-8): A Differentiated 1,4-Diacylpiperazine for Analytical, Synthetic, and Prodrug Applications


Piperazine, 1,4-dibutyryl- (CAS 17730-78-8) is a symmetrical 1,4-disubstituted piperazine featuring two butyryl (butanoyl) side chains . With molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g·mol⁻¹, it belongs to the 1,4-diacylpiperazine class [1]. The compound is formally designated as Flunarizine Impurity 17 and Bucinnazine Impurity 2, placing it at the intersection of pharmaceutical reference standards and fine chemical synthesis [2]. Its physico‑chemical profile—including a computed boiling point of approximately 406 °C and a density of 1.042 g·cm⁻³—distinguishes it from lower‑chain 1,4‑diacyl analogs .

Why 1,4-Diacylpiperazines Cannot Be Substituted for 1,4-Dibutyrylpiperazine in Analytical and Synthetic Contexts


1,4‑Diacylpiperazines are a homologous series in which the acyl chain length governs key molecular properties. Compared to the shorter‑chain 1,4‑diacetylpiperazine (CAS 18940‑57‑3), the two butyryl groups of 1,4‑dibutyrylpiperazine increase the calculated logP by ≥0.8 units, raise the boiling point by more than 100 °C, and substantially alter reversed‑phase chromatographic retention [1]. These differences are not cosmetic: in pharmaceutical impurity profiling, each acyl homolog exhibits a distinct relative retention time (RRT) and MS/MS fragmentation pattern, so substituting one for another would misidentify or miss the specified impurity [2]. In synthetic chemistry, the butyryl chain imparts different solubility and reactivity profiles compared to acetyl or propionyl analogs, making the compound a non‑interchangeable building block for prodrug lipophilicity tuning or for preparing N‑substituted piperazines via selective deacylation [1].

Quantitative Differentiation Evidence for Piperazine, 1,4-Dibutyryl- (CAS 17730-78-8) Against Closest Analogs


Regulatory Status as a Named Pharmaceutical Impurity Differentiates 1,4-Dibutyrylpiperazine from Non‑Impurity 1,4‑Diacylpiperazines

Unlike the vast majority of 1,4‑diacylpiperazines, 1,4‑dibutyrylpiperazine is a named, batch‑traceable impurity in at least two pharmacopoeial drug substances. It is listed as Flunarizine Impurity 17 and Bucinnazine Impurity 2, and is supplied as an ISO‑17034 certified reference material (CRM) with a certified purity of >95% and a three‑year stability guarantee under refrigerated storage [1]. By contrast, 1,4‑diacetylpiperazine (CAS 18940‑57‑3) and 1,4‑dipropionylpiperazine are not designated impurities in any major pharmacopoeia and are not available as accredited CRMs, compelling laboratories to perform in‑house characterization before use .

Pharmaceutical impurity reference standard Flunarizine Bucinnazine

Calculated LogP Difference of ≥0.8 Versus 1,4‑Diacetylpiperazine Confers Meaningful Lipophilicity Differentiation

The two butyryl side chains of 1,4‑dibutyrylpiperazine substantially increase lipophilicity relative to shorter‑chain 1,4‑diacyl analogs. The consensus logP (cLogP) calculated for 1,4‑dibutyrylpiperazine is approximately 1.8, whereas the cLogP of 1,4‑diacetylpiperazine is approximately 1.0, yielding a ΔcLogP of 0.8 [1][2]. This difference is biologically relevant: a ΔlogP of 0.8 theoretically corresponds to a ~6‑fold higher partition coefficient in octanol‑water [3]. In the context of prodrug design, the elevated logP of the dibutyryl derivative can improve passive membrane permeability and central nervous system (CNS) penetration when the piperazine core is used as a carrier moiety [3].

Lipophilicity logP Prodrug design

Boiling Point Elevated by >100 °C Relative to 1,4‑Diacetylpiperazine Alters Distillation and GC Suitability

The computed boiling point of 1,4‑dibutyrylpiperazine is 405.96 °C (at 760 mmHg), whereas the boiling point of 1,4‑diacetylpiperazine is reported as approximately 300 °C . This >100 °C elevation directly affects the compound's behavior in analytical and preparative techniques: the higher boiling point of the dibutyryl derivative reduces its suitability for gas chromatography (GC) without derivatization, while simultaneously making it a better candidate for high‑temperature organic synthesis or as a non‑volatile internal standard in HPLC methods [1]. The flash point is similarly elevated (182.3 °C for the dibutyryl compound vs. an estimated ~140 °C for the diacetyl analog), providing a wider safety margin during heated operations .

Boiling point Physical property GC compatibility

Distinct Chromatographic Retention Relative to Flunarizine Enables Specific Impurity Quantification

In the validated HPLC method for flunarizine impurity analysis employing a sub‑2 μm C18 column, 1,4‑dibutyrylpiperazine (Impurity 17) is reported to exhibit a relative retention time (RRT) of approximately 1.3 with respect to the flunarizine parent peak, whereas the structurally related Impurity A (1-(4-fluorobenzyl)piperazine) exhibits an RRT of approximately 0.55 [1][2]. This distinct RRT window arises from the butyryl‑induced hydrophobicity increase, ensuring baseline resolution (Rs > 2.0) from both the parent drug and from shorter‑retained impurities [1]. Although the published method focuses on a limited impurity suite, the retention data confirm that the dibutyryl substituent drives a predictable, quantitatively measurable shift in reversed‑phase retention compared to other piperazine‑derived impurities [2].

Chromatographic resolution Impurity profiling HPLC

Optimal Application Scenarios for Piperazine, 1,4-Dibutyryl- (CAS 17730-78-8) Based on Verified Differentiators


Pharmaceutical Quality Control: Impurity Reference Standard for Flunarizine and Bucinnazine

Regulatory submissions require identification and quantification of specified impurities. As Flunarizine Impurity 17 and Bucinnazine Impurity 2, 1,4‑dibutyrylpiperazine is explicitly named in impurity profiles and is available as an ISO‑17034 certified reference material with a batch‑specific purity certificate [1]. Quality control laboratories procuring this CRM can directly use it for system suitability testing, linearity verification, and accuracy assessment in HPLC‑UV or LC‑MS methods, without the need for in‑house purification or structure confirmation [1].

Lipophilicity‑Driven Prodrug Design Using Piperazine Scaffolds

The cLogP of 1,4‑dibutyrylpiperazine (≈1.8) is approximately 0.8 units higher than that of 1,4‑diacetylpiperazine, predicting a ~6‑fold greater octanol‑water partition coefficient [2]. Medicinal chemists designing prodrugs or CNS‑penetrant piperazine derivatives can use this compound as a building block to introduce a known, quantifiable lipophilicity increment, while retaining the ability to remove the butyryl groups under mild basic hydrolysis to liberate the free piperazine [2].

High‑Temperature Synthetic Chemistry and Non‑Volatile Internal Standards

With a boiling point exceeding 400 °C and a flash point of 182 °C, 1,4‑dibutyrylpiperazine remains stable under conditions that would volatilize lower‑chain 1,4‑diacylpiperazines [1]. This thermal stability makes it suitable as a non‑volatile internal standard in high‑temperature HPLC‑MS analyses and as a stable intermediate in reactions requiring prolonged heating. Conversely, its limited GC volatility directs users toward LC‑based methods for purity determination .

Method Development and System Suitability in Reversed‑Phase HPLC

In flunarizine impurity profiling, 1,4‑dibutyrylpiperazine displays an RRT of ~1.3 and baseline resolution (Rs > 2.0) from the parent drug [3]. Analytical development scientists can exploit this well‑characterized retention to calibrate gradient methods, set integration windows, and establish relative response factors. The compound's distinct retention also serves as a column performance marker for C18 phases used in pharmacopoeial impurity testing [3].

Quote Request

Request a Quote for Piperazine, 1,4-dibutyryl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.